Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate: is an organic compound with the molecular formula C₁₀H₁₆O₄ This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiroheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of ethyl acetoacetate with a suitable diol under acidic conditions to form the spirocyclic ring system. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or chemical effects.
Comparison with Similar Compounds
- Methyl 7-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- Ethyl 7,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate
Comparison:
- Structural Differences: While similar in their spirocyclic core, these compounds differ in their substituents and the position of the dioxaspiro ring. These differences can lead to variations in their chemical reactivity and biological activity.
- Uniqueness: Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its specific ester group and the position of the dioxaspiro ring, which confer distinct properties and potential applications compared to its analogs.
Biological Activity
Ethyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a synthetic compound notable for its unique spirocyclic structure, which provides potential for diverse biological activities. This article discusses its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C10H16O4
- Molecular Weight : 200.24 g/mol
- Structural Characteristics : The compound features a dioxaspiro framework combined with an ethyl carboxylate group, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that can be optimized for higher yields using advanced techniques such as continuous flow reactors. Common methods include:
- Formation of the Spirocyclic Intermediate : Reaction of 2,2-dimethyl-1,3-propanediol with dimethyl carbonate in the presence of a base catalyst.
- Esterification : The spirocyclic intermediate is then esterified with ethanol to yield the final product.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Initial studies suggest potential antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, compounds structurally related to this compound have shown significant activity against Staphylococcus aureus and Pseudomonas aeruginosa .
- Anti-inflammatory Effects : The compound's interactions with specific molecular targets may lead to enzyme inhibition pathways associated with inflammation .
- Anticancer Potential : Preliminary investigations suggest that the compound could modulate receptor activity relevant to cancer pathways; however, comprehensive studies are still needed to elucidate these mechanisms .
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
Compound Name | Molecular Formula | Notable Biological Activity |
---|---|---|
Mthis compound | C10H16O4 | Anti-inflammatory and antimicrobial |
Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate | C10H16O4 | Antibacterial effects against S. aureus |
Ethyl 2-ethyl-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | C11H18O4 | Potentially enhanced antimicrobial properties |
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds within the dioxaspiro family:
- Antibacterial Activity Assessment : A study tested various 1,3-dioxolanes against common bacterial strains and found that some derivatives exhibited significant antibacterial properties with minimum inhibitory concentration (MIC) values indicating effectiveness against Staphylococcus aureus .
- Pharmacological Evaluation : Research has highlighted the importance of chirality in these compounds; enantiomerically pure forms often show different levels of biological activity compared to their racemic mixtures .
- Mechanism Exploration : Investigations into the mechanism of action suggest that these compounds may interact with specific proteins or enzymes in microbial cells, leading to their antimicrobial effects .
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 4,4-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-4-13-8(11)7-10(14-7)6-12-5-9(10,2)3/h7H,4-6H2,1-3H3 |
InChI Key |
BPKOVPNPVDNPQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)COCC2(C)C |
Origin of Product |
United States |
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